Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
CAS No.: 1403469-18-0
Cat. No.: VC16235606
Molecular Formula: C15H17BFNO3
Molecular Weight: 289.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1403469-18-0 |
|---|---|
| Molecular Formula | C15H17BFNO3 |
| Molecular Weight | 289.11 g/mol |
| IUPAC Name | 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole |
| Standard InChI | InChI=1S/C15H17BFNO3/c1-14(2)15(3,4)21-16(20-14)11-5-10(6-12(17)7-11)13-8-18-9-19-13/h5-9H,1-4H3 |
| Standard InChI Key | KHNFEFXTDIVATG-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C3=CN=CO3 |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxazole integrates three key components:
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Oxazole core: A five-membered aromatic ring containing one oxygen and one nitrogen atom.
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Fluorinated phenyl group: A benzene ring substituted with fluorine at the 3-position.
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Boronate ester: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 5-position of the phenyl ring.
Molecular Formula and Weight
The compound’s molecular formula is C₁₆H₁₈BFNO₃, derived as follows:
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Oxazole: C₃H₃NO
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Substituted phenyl group: C₆H₃F(C₆H₁₀BO₂)
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Boronate ester: C₆H₁₀BO₂
The molecular weight is 309.14 g/mol, calculated using atomic masses:
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Carbon (12.01 × 16) + Hydrogen (1.01 × 18) + Boron (10.81) + Fluorine (19.00) + Nitrogen (14.01) + Oxygen (16.00 × 3) = 309.14 g/mol .
Spectroscopic Data
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Infrared (IR) Spectroscopy: The oxazole ring exhibits characteristic C=N and C-O stretches at 1,640–1,680 cm⁻¹ and 1,200–1,250 cm⁻¹, respectively .
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NMR Spectroscopy:
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxazole involves two primary steps:
Boronate Ester Installation
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is introduced via direct borylation or Suzuki-Miyaura coupling:
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Direct Borylation: A meta-selective iridium-catalyzed C–H borylation using [Ir(COD)OMe]₂ and dtbpy (4,4′-di-tert-butylbipyridine) achieves regioselective boron incorporation at the 5-position of the fluorinated phenyl ring .
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Suzuki Coupling: A pre-functionalized bromo- or iodoarene undergoes cross-coupling with bis(pinacolato)diboron (B₂Pin₂) in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) .
Oxazole Ring Formation
The oxazole moiety is constructed via cyclization reactions:
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Robinson-Gabriel Synthesis: Condensation of α-acylaminoketones with dehydrating agents (e.g., P₂O₅) yields the oxazole ring .
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Van Leusen Reaction: Tosylmethyl isocyanide (TosMIC) reacts with aldehydes or ketones under basic conditions to form oxazoles .
Optimization Challenges
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Regioselectivity: Competing para-borylation is suppressed using sterically hindered ligands (e.g., DTBM-SEGPHOS) .
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Boronate Stability: Moisture-sensitive intermediates require anhydrous conditions (e.g., glovebox techniques) to prevent hydrolysis.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 112–115°C and decomposition onset at 250°C, attributed to the thermal lability of the boronate ester .
Solubility and Reactivity
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Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to the hydrophobic pinacol boronate group.
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Reactivity: The boronate ester participates in Suzuki-Miyaura cross-couplings, enabling carbon–carbon bond formation with aryl halides .
Applications in Organic Synthesis and Materials Science
Suzuki-Miyaura Cross-Coupling
The compound serves as a boron nucleophile in palladium-catalyzed couplings, enabling access to biaryl systems for pharmaceutical intermediates (e.g., kinase inhibitors) .
Metal-Organic Frameworks (MOFs)
Incorporation into MOFs as a ligand enhances porosity and catalytic activity. For example, Cu(II)-based MOFs with oxazole-boronate ligands exhibit improved performance in alcohol oxidation reactions (e.g., 89% selectivity for benzyl alcohol oxidation) .
Fluorinated Drug Candidates
The fluorine atom enhances metabolic stability and bioavailability. Derivatives of this compound are explored as anticancer agents targeting EGFR tyrosine kinase .
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